Phenatine

Psychopharmacology Cardiovascular Safety Stimulant Comparison

Sourcing a milder amphetamine derivative with reduced cardiovascular liability for comparative psychostimulant research can be challenging. Phenatine (CAS 139-68-4) directly addresses this gap as a Soviet-era condensation product of amphetamine and nicotinic acid, offering a unique hypotensive profile not found in standard amphetamines. - Enables SAR studies on mitigating hypertensive effects of CNS stimulants. - Well-defined physicochemical properties (free base mp 99-100°C) support use as an analytical reference standard. - Available for global shipping with batch-specific purity documentation.

Molecular Formula C15H16N2O
Molecular Weight 240.3 g/mol
CAS No. 139-68-4
Cat. No. B091813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenatine
CAS139-68-4
SynonymsFenatin
Fencarol
Phencarol
quifenadine
quifenadine hydrobromide, (+-)-isomer
quifenadine hydrochloride
quinuclidinyl-3-diphenylcarbinol
Molecular FormulaC15H16N2O
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)NC(=O)C2=CN=CC=C2
InChIInChI=1S/C15H16N2O/c1-12(10-13-6-3-2-4-7-13)17-15(18)14-8-5-9-16-11-14/h2-9,11-12H,10H2,1H3,(H,17,18)
InChIKeyKJRJJAZBUWXZFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenatine Procurement and Differentiation


Phenatine (CAS 139-68-4), also known as N-nicotinoylamphetamine or fenatin, is a substituted amphetamine psychostimulant developed and historically used in the Soviet Union [1]. It is a condensation product of amphetamine (phenamine) and nicotinic acid (niacin, Vitamin B3) [2]. This chemical modification yields a compound with a molecular formula of C15H16N2O, a molar mass of 240.30 g·mol−1, and a characteristic melting point of 99-100°C for the free base [3]. Its physicochemical profile and unique synthesis pathway differentiate it from other central nervous system stimulants.

1
Nicotinic acid–amphetamine conjugate for comparative psychostimulant pharmacology studies
2
Distinct pharmacodynamic profile vs parent compound supports model-specific cardiovascular endpoint research
3
Reported characteristic melting point enables identity verification as a reference standard

Phenatine Irreplaceability vs. Amphetamines


Generic substitution of Phenatine (CAS 139-68-4) with a standard amphetamine or a different amphetamine derivative is scientifically invalid due to its fundamentally altered pharmacological profile. While its psychostimulant effects are analogous to those of amphetamine, Phenatine was developed specifically to mitigate the hypertensive and toxic liabilities of its parent compound [1]. The condensation with nicotinic acid confers a unique combination of mild central nervous system stimulation with a distinct hypotensive effect, a characteristic not shared by amphetamine or many of its other derivatives . This divergence in both pharmacodynamics and claimed toxicity means that in any scientific or industrial context requiring a milder stimulant with a specific cardiovascular profile, Phenatine cannot be functionally interchanged with other in-class compounds.

Cardiovascular Effect Profile
Phenatine's reported hypotensive effect may not transfer to standard amphetamine or its derivatives, limiting direct substitution in studies where blood pressure modulation is a variable.
CNS Stimulation Intensity
The milder psychostimulant profile attributed to Phenatine differs qualitatively from the stronger effects of amphetamine; behavioral endpoint interpretation may shift if a different amphetamine analog is used.

Phenatine Differentiating Evidence


Hypotensive vs. Hypertensive Cardiovascular Effects

Phenatine fundamentally differentiates itself from its parent compound, amphetamine, in its cardiovascular effects. While amphetamine is a well-characterized pressor agent that elevates blood pressure, Phenatine has been consistently described as exerting a hypotensive effect [1]. This shift from a hypertensive to a hypotensive profile is a direct result of its chemical modification (condensation with nicotinic acid) and represents a key safety and application-based differentiator .

CV Effect Direction
Class-level
Phenatine: Hypotensive
Amphetamine: Hypertensive
Reported cardiovascular endpoint context: reversal of pressor effect may support model-specific review.
Qualitative reversal; no direct quantitative study available.
Psychopharmacology Cardiovascular Safety Stimulant Comparison

CNS Stimulation: Milder Profile Compared to Amphetamine

Phenatine is consistently characterized as a 'milder' central nervous system stimulant when compared to amphetamine [1]. This difference in stimulant intensity is a key feature of its design and application, purportedly achieving the desired psychostimulant effects with a reduced side-effect profile and lower potential for abuse or exhaustion of the nervous system [2]. While the precise quantitative metric (e.g., an ED50 or IC50 ratio) is not available, the qualitative difference is a foundational aspect of its scientific identity.

Stimulant Intensity
Context-dependent
Phenatine: Milder
Amphetamine: Stronger
Reported milder CNS stimulation context may support behavioral pharmacology endpoint interpretation.
Qualitative classification; derived from historical reviews.
Stimulant Potency Behavioral Pharmacology Drug Development

Melting Point: A Key Physicochemical Differentiator

A definitive and verifiable physicochemical differentiator for Phenatine (CAS 139-68-4) is its reported melting point for the free base: 99-100°C when crystallized from benzene [1]. This is a distinct and quantifiable physical property that serves as a benchmark for identity and purity verification against other substances, including its structural analogs. For example, its phosphate salt has a different reported melting point of 162°C [2]. This specific value provides a direct metric for procurement and quality control.

Melting Point (free base)
Head-to-head
99–100°C
Reported identity benchmark supports compound authentication and purity verification in procurement.
Crystallized from benzene; phosphate salt mp 162°C.
Analytical Chemistry Quality Control Compound Identification

Phenatine Application Scenarios


Historical and Comparative Psychostimulant Pharmacology

Phenatine is a prime candidate for academic research focused on the historical development and comparative pharmacology of psychostimulants. Its design as a milder, hypotensive alternative to amphetamine [1] makes it a critical reference compound for studies investigating structure-activity relationships (SAR) aimed at mitigating the adverse cardiovascular and CNS effects of traditional stimulants.

Analytical Chemistry and Compound Authentication

The well-defined physicochemical properties of Phenatine, particularly its distinct melting point of 99-100°C for the free base [1], make it suitable for use as a reference standard in analytical chemistry. This includes applications in forensic toxicology, pharmaceutical quality control, and the authentication of research chemicals, providing a clear, quantitative benchmark for identity confirmation.

Research into Niacin-Based Drug Conjugates

Given its nature as a condensation product of amphetamine and nicotinic acid [1], Phenatine serves as a valuable chemical probe for investigating the pharmacological outcomes of conjugating psychoactive amines with vitamins or other metabolically active compounds. This can inform research in drug delivery, prodrug design, and the development of novel therapeutics with potentially improved safety profiles.

Application
Selection Property
Validation Focus
Comparative psychostimulant pharmacology
Nicotinic acid conjugate profile vs parent amphetamine
Cardiovascular and CNS endpoint interpretation
Analytical reference standard
Reported distinct melting point
Identity confirmation and purity verification
Nicotinic acid drug conjugate research
Amphetamine–vitamin conjugate structure
Prodrug design and SAR studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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